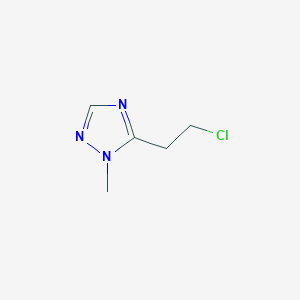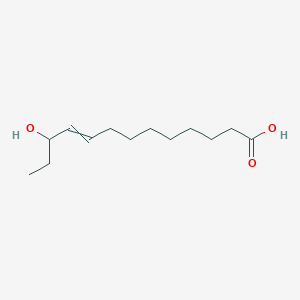
11-Hydroxytridec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxytridec-9-enoic acid is a long-chain fatty acid with the molecular formula C13H24O3. . This compound is notable for its hydroxyl group at the 11th position and a double bond at the 9th position, giving it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxytridec-9-enoic acid typically involves the hydroxylation of tridecenoic acid. This can be achieved through various methods, including catalytic hydrogenation followed by selective oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of biocatalysts and green chemistry principles is becoming increasingly common in the industrial synthesis of such compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Hydroxytridec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Oxidation: Formation of 11-oxo-tridec-9-enoic acid.
Reduction: Formation of tridecanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
11-Hydroxytridec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biopolymers, synthetic flavors, resins, and green coatings
Mécanisme D'action
The mechanism of action of 11-Hydroxytridec-9-enoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into cellular membranes, influencing membrane fluidity and function. It may also act as a signaling molecule, modulating pathways involved in inflammation and metabolism .
Comparaison Avec Des Composés Similaires
- 9-Hydroxytridec-9-enoic acid
- 11-Hydroxytridecanoic acid
- 9,11-Dihydroxytridecenoic acid
Comparison: 11-Hydroxytridec-9-enoic acid is unique due to its specific hydroxylation and double bond positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
105798-56-9 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
11-hydroxytridec-9-enoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-12(14)10-8-6-4-3-5-7-9-11-13(15)16/h8,10,12,14H,2-7,9,11H2,1H3,(H,15,16) |
Clé InChI |
NSVPCFNUUARRKL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=CCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


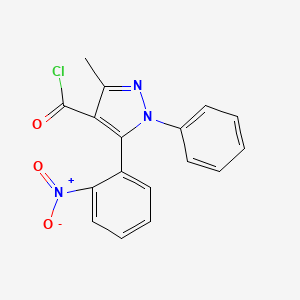
![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)
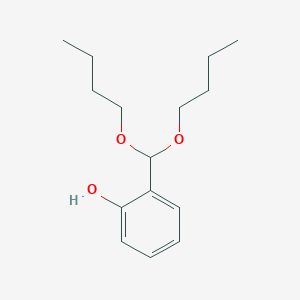
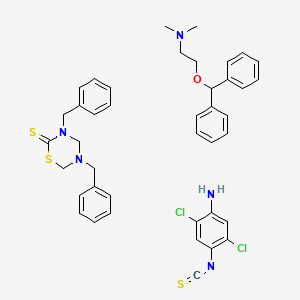

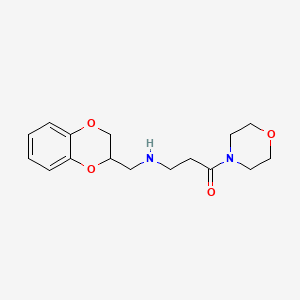
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
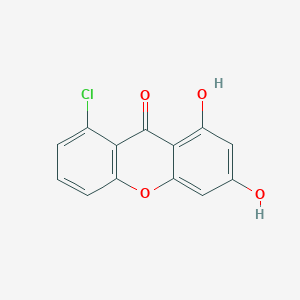
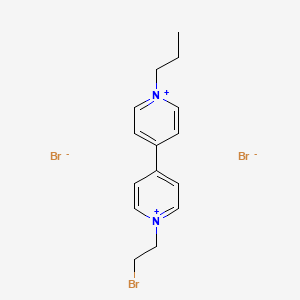

![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
